molecular formula C8H4Br2 B12826111 1,4-Dibromo-2-ethynylbenzene

1,4-Dibromo-2-ethynylbenzene

Cat. No.: B12826111
M. Wt: 259.92 g/mol
InChI Key: KBAUQJFAXOGPRS-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-ethynylbenzene: is an organic compound with the molecular formula C8H4Br2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and an ethynyl group is substituted at the 2 position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-ethynylbenzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by the introduction of an ethynyl group. One common method involves the following steps:

    Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 1,4-dibromobenzene.

    Ethynylation: The 1,4-dibromobenzene is then subjected to a Sonogashira coupling reaction with an ethynyl group source, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-ethynylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling, Suzuki coupling, and Heck reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include 1,4-dimethoxy-2-ethynylbenzene or 1,4-dialkylamino-2-ethynylbenzene.

    Coupling Products: Products from coupling reactions can include various aryl-ethynyl derivatives.

Scientific Research Applications

1,4-Dibromo-2-ethynylbenzene is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and polymers.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

    Industry: Used in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-ethynylbenzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atoms and the ethynyl group influence the electron density of the benzene ring, making it reactive towards electrophiles. The compound can form intermediates such as benzenonium ions, which then undergo further reactions to yield substituted products.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.

    1,4-Dibromo-2-nitrobenzene: Contains a nitro group instead of an ethynyl group.

    1,4-Dibromo-2-phenylbenzene: Contains a phenyl group instead of an ethynyl group.

Uniqueness

1,4-Dibromo-2-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other similar compounds. The ethynyl group allows for versatile coupling reactions and the formation of complex molecular architectures, making it valuable in advanced synthetic applications.

Properties

Molecular Formula

C8H4Br2

Molecular Weight

259.92 g/mol

IUPAC Name

1,4-dibromo-2-ethynylbenzene

InChI

InChI=1S/C8H4Br2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H

InChI Key

KBAUQJFAXOGPRS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)Br)Br

Origin of Product

United States

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